molecular formula C16H17N5O B2494830 N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide CAS No. 1179499-76-3

N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide

Cat. No.: B2494830
CAS No.: 1179499-76-3
M. Wt: 295.346
InChI Key: GIIYVDXRTZWYMA-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at specific positions to introduce the desired substituents . The reaction conditions often involve the use of acetic anhydride and pyridine under reflux . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties.

Properties

IUPAC Name

N-[5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10-9-11(2)21-15(18-10)13(14(17-3)20-21)19-16(22)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,17,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIYVDXRTZWYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)NC)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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